molecular formula C6H9N3O3 B1199703 Trimethyl isocyanurate CAS No. 827-16-7

Trimethyl isocyanurate

Cat. No.: B1199703
CAS No.: 827-16-7
M. Wt: 171.15 g/mol
InChI Key: AHWDQDMGFXRVFB-UHFFFAOYSA-N
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Description

Trimethyl isocyanurate is a cyclic trimer of isocyanate molecules, known for its high thermal and mechanical stability. It is a white crystalline solid with the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol . This compound is widely used in various industrial applications due to its robust chemical properties.

Scientific Research Applications

Trimethyl isocyanurate has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Trimethyl isocyanurate is a cyclic trimer of isocyanate molecules . The primary targets of this compound are the isocyanate molecules themselves, as they undergo a process known as cyclotrimerization .

Mode of Action

The mode of action of this compound involves a highly exothermic cyclotrimerization process . This process involves the transformation of three isocyanate molecules into an isocyanurate, resulting in a significant release of energy .

Biochemical Pathways

The cyclotrimerization process of isocyanates is the key biochemical pathway involved in the action of this compound . This process is influenced by the substituents of the three nitrogen atoms in the isocyanurate molecules . The cyclotrimerization process is highly exothermic and results in the formation of highly thermostable compounds .

Result of Action

The result of the action of this compound is the formation of a highly thermostable compound . This compound has a variety of applications, including its use in rigid polyurethane foams, elastomers, sealants, coatings, and insulation boards . It is also used in medicines, selective anion binding, functional microporous materials, and coating materials .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms . Additionally, the cyclotrimerization process is highly exothermic, suggesting that temperature could play a role in the compound’s action .

Safety and Hazards

  • Environmental Impact : Dispose of TMI properly to prevent environmental contamination .

Future Directions

Research on TMI continues to explore its applications in advanced materials, drug delivery, and catalysis. Investigating novel derivatives and understanding their properties will contribute to its broader utilization .

Biochemical Analysis

Biochemical Properties

Trimethyl isocyanurate plays a significant role in biochemical reactions due to its highly reactive isocyanate groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat in the process . These interactions can lead to the formation of stable complexes or the modification of biomolecules, influencing their function and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with biomolecules can lead to changes in cellular activities, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites or altering their conformation. The compound’s interaction with nucleophiles, such as hydroxyl groups, can lead to the formation of stable adducts, affecting enzyme activity and gene expression . These molecular interactions are crucial for understanding the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound is highly thermostable, but its stability can be affected by the presence of other reactive compounds . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and enzyme activity, potentially leading to toxicity . Understanding the dosage effects is crucial for determining safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound’s reactivity with nucleophiles can lead to the formation of stable adducts, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl isocyanurate is typically synthesized through the cyclotrimerization of methyl isocyanate. This process is highly exothermic, with an enthalpy change of -66.4 kcal/mol . The reaction is usually catalyzed by various catalysts to enhance the efficiency and yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting methanol with methyl carbamate . This method is preferred due to its cost-effectiveness and scalability. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl isocyanurate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution can produce a variety of substituted isocyanurates .

Comparison with Similar Compounds

    Triethyl isocyanurate: Similar in structure but with ethyl groups instead of methyl groups.

    Triphenyl isocyanurate: Contains phenyl groups, leading to different chemical properties and reactivity.

Uniqueness: Trimethyl isocyanurate is unique due to its high thermal stability and the efficiency of its synthesis. The presence of methyl groups provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3
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InChI Key

AHWDQDMGFXRVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Record name TRIMETHYL ISOCYANURATE
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DSSTOX Substance ID

DTXSID9074856
Record name Trimethyl isocyanurate
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Molecular Weight

171.15 g/mol
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Physical Description

Monoclinic prisms (from water or alcohol). (NTP, 1992)
Record name TRIMETHYL ISOCYANURATE
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Boiling Point

525 °F at 760 mmHg (NTP, 1992)
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CAS No.

827-16-7
Record name TRIMETHYL ISOCYANURATE
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Melting Point

349 to 351 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Trimethyl isocyanurate and what are its key physical properties?

A1: this compound is a cyclic trimer of methyl isocyanate. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol [, ]. The crystal structure of this compound reveals a network of C–H...O hydrogen bonds. Interestingly, the crystal contains two symmetry-independent molecules, each forming its own layer structure [].

Q2: How thermally stable is this compound and how does its structure relate to this property?

A2: this compound is known for its high thermal stability []. Computational studies have shown that the cyclotrimerization of methyl isocyanate to form this compound is a highly exothermic process, with an enthalpy change calculated to be -66.4 kcal/mol []. This high stability is attributed, in part, to attractive dispersion interactions between the methyl substituents [].

Q3: Can you elaborate on the computational studies performed on this compound and their implications?

A3: Computational chemistry techniques, such as Huckel MO calculations and graph-theoretical calculations, have been employed to study this compound [, ]. These studies have provided valuable insights into the molecule's thermochemical properties, such as atomization enthalpies and cyclotrimerization energies [, ]. For instance, Huckel MO calculations using Hess–Schaad heteroatom parameters revealed that this compound is not significantly strained []. Additionally, the calculations indicated no significant resonance stabilization for six-, eight-, and ten-membered rings composed of CO–N linkages, further supporting the stability of the six-membered ring structure of this compound [].

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